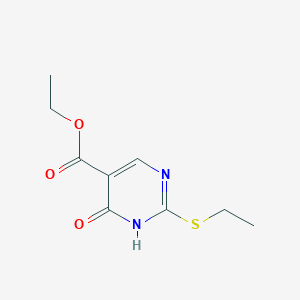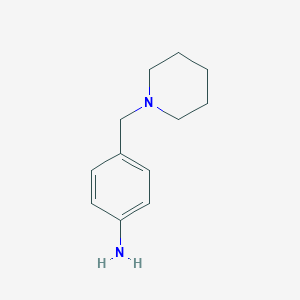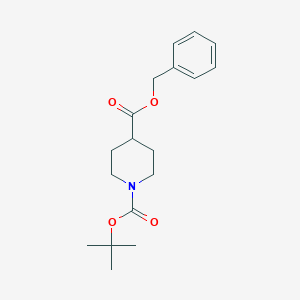
Benzyl N-Boc-4-piperidinecarboxylate
Descripción general
Descripción
Benzyl N-Boc-4-piperidinecarboxylate is a chemical compound with the CAS RN®: 177990-33-9 . It is used for research purposes and is not suitable for use as a medicine, food, or household item .
Molecular Structure Analysis
The molecular formula of Benzyl N-Boc-4-piperidinecarboxylate is C18H25NO4 . The InChI code is 1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 .Physical And Chemical Properties Analysis
Benzyl N-Boc-4-piperidinecarboxylate has a molecular weight of 319.4 . It is a solid or liquid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
- Spectroscopic Characterization and Molecular Docking: Benzyl N-Boc-4-piperidinecarboxylate has been characterized using spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and NMR. Studies reveal insights into its molecular structure, vibrational assignments, and electronic properties. Moreover, its potential in anticancer activity through molecular docking against VEGFR-2 Kinase inhibitor receptors demonstrates its applicability in drug discovery (S. Janani et al., 2020).
Synthesis and Chemical Reactivity
Enantioselective Synthesis
Research into asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate highlights its role in producing chiral molecules, a critical aspect of pharmaceutical chemistry. Using phase-transfer catalysts, this method facilitates the synthesis of biologically active compounds featuring a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).
Development of Novel Compounds
The synthesis of N-Boc-1,2,3,5-tetrahydro spiro [benzo[c]azepine-4,2-piperidine] and other similar compounds underscores the utility of benzyl N-Boc-4-piperidinecarboxylate in creating new chemical entities. These compounds, characterized by their unique structures, have potential applications in medicinal chemistry and drug development (Wang Qian-y, 2015).
Pharmaceutical Applications
Anticancer Agents and Enzyme Inhibitors
The molecule serves as a foundation for synthesizing derivatives with potent anticancer properties and enzyme inhibitory activities. This is evident in the development of 1,4-disubstituted piperidines, demonstrating the compound's role in the synthesis of novel classes of cytotoxic agents with potential for cancer therapy (S. De Castro et al., 2014).
Synthesis of Pharmacological Intermediates
The compound's application extends to the synthesis of intermediates for pharmaceuticals, such as those used in the production of HIV protease inhibitors. Its utility in creating key intermediates for drugs highlights its significance in the pharmaceutical industry (P. Pollet et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGMYLVKJUYFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623948 | |
| Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-Boc-4-piperidinecarboxylate | |
CAS RN |
177990-33-9 | |
| Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



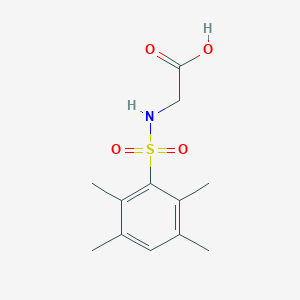
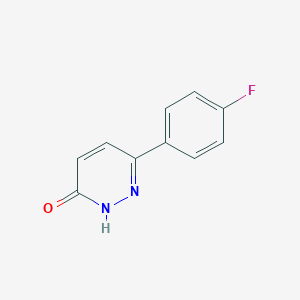
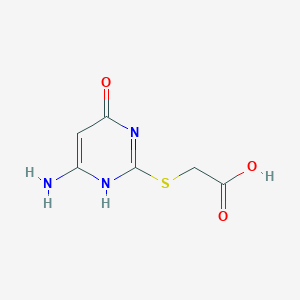
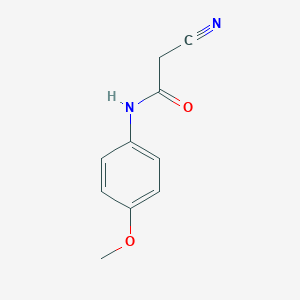
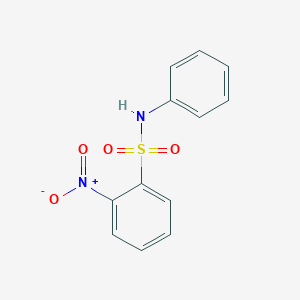
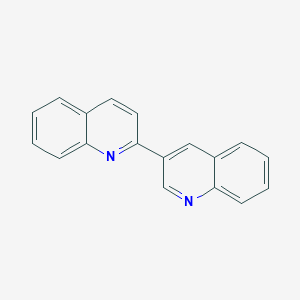
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)
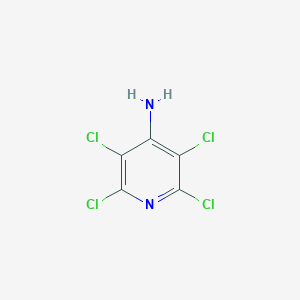


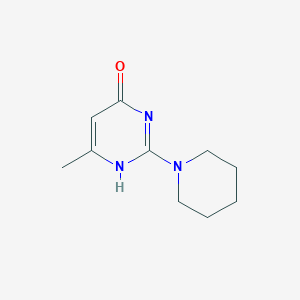
![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
